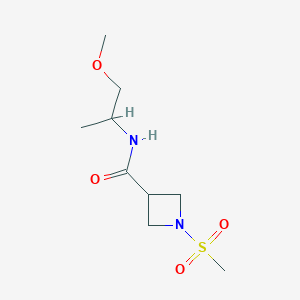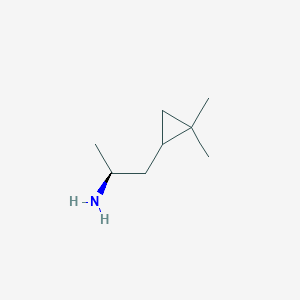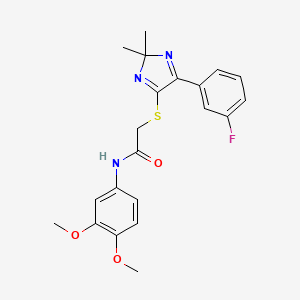![molecular formula C20H22N2O2 B2630364 1-[3-(2-Ethoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 710985-93-6](/img/structure/B2630364.png)
1-[3-(2-Ethoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-Ethoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone is a useful research compound. Its molecular formula is C20H22N2O2 and its molecular weight is 322.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydroxycoumarin and Chromone Derivatives
Biological and Chemical Applications
Hydroxycoumarins are notable for their chemical, photochemical, and biological properties, with 3-hydroxycoumarin being significant due to its applications across genetics, pharmacology, and microbiology. These compounds are synthesized from salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone, and have been utilized in the pharmaceutical, perfumery, and agrochemical industries (Yoda, 2020). Similarly, chromones (1-benzopyran-4-ones), natural compounds found in the human diet, are associated with anti-inflammatory, antidiabetic, and anticancer activities. Their antioxidant properties, crucial for neutralizing active oxygen and free radicals, contribute to delaying or inhibiting cell impairment (Yadav et al., 2014).
Environmental and Technological Applications
The potential environmental applications of compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater remediation highlight the importance of understanding the biodegradation and fate of organic pollutants. Microorganisms capable of degrading such compounds aerobically, with the aid of redox mediators, demonstrate the feasibility of enzymatic approaches in treating recalcitrant compounds found in industrial wastewater (Thornton et al., 2020; Husain & Husain, 2007).
Analytical and Synthetic Chemistry
The development of fluorescent chemosensors based on 4-methyl-2,6-diformylphenol underscores the role of specific molecular structures in detecting various analytes, indicating the broad utility of these compounds in analytical chemistry (Roy, 2021). Furthermore, the enantioselective synthesis of 3,4-dihydropyran derivatives, utilized as chiral building blocks in the synthesis of bioactive molecules, showcases the importance of specific scaffolds in facilitating the synthesis of complex molecules (Desimoni et al., 2018).
Propiedades
IUPAC Name |
1-[3-(2-ethoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-4-24-20-8-6-5-7-17(20)19-13-18(21-22(19)15(3)23)16-11-9-14(2)10-12-16/h5-12,19H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHPMOFMMMPVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 3-(benzoylamino)-6-[2-(methoxyimino)ethyl]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2630283.png)


![N-(3-methoxyphenyl)-2-({6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2630287.png)

![4-[[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]benzonitrile](/img/structure/B2630292.png)
![N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2630293.png)


![(E)-3-(2-chloro-5-nitrophenyl)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2630297.png)

![(4-Chlorophenyl)[5-morpholino-4-(2-pyridinyl)-2-thienyl]methanone](/img/structure/B2630299.png)
![N-(Cyanomethyl)-N,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2630302.png)

